
1-Benzhydrylazetidin-3-yl 2-cyanoacetate
Overview
Description
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 It is known for its unique structure, which includes an azetidine ring and a cyanoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate typically involves the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is primarily studied for its potential as a therapeutic agent. It has been evaluated for its activity as a dopaminergic antagonist, which is crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. The compound's interactions with D2 and D4 dopamine receptors have been documented, indicating promising pharmacological profiles.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including azelnidipine, a calcium channel blocker used for hypertension treatment. Its unique structure allows for further chemical modifications that enhance the efficacy of resultant drugs .
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities, which is essential for understanding its therapeutic applications. Studies have demonstrated its role in synthesizing biologically active compounds through enzyme interactions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Calcium Channel Blocker Development : A study highlighted its role as an intermediate in synthesizing azelnidipine, demonstrating its significance in cardiovascular pharmacology .
- Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies.
Comparative Analysis with Related Compounds
The following table illustrates variations among related compounds based on structural features and potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Cyanoacetic acid 1-(diphenylmethyl)-3-azetidinyl ester | Contains diphenylmethyl instead of benzhydryl | Variations in substituents affect biological activity |
N-(1-benzhydrylazetidin-3-yl)-N-(3,5-difluorophenyl)methylsulfonamide | Contains sulfonamide group | Potentially different pharmacological properties |
1-(4,4'-Difluorobenzhydryl)-3-azetidinyl cyanoacetate | Contains difluorobenzhydryl substitution | Enhanced lipophilicity may influence bioavailability |
Mechanism of Action
The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydrylazetidin-3-yl acetate
- 1-Benzhydrylazetidin-3-yl propionate
- 1-Benzhydrylazetidin-3-yl butyrate
Uniqueness
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is unique due to its cyanoacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a compound characterized by its unique structural features, including an azetidine ring and a cyanoacetate group. Its molecular formula is C19H18N2O2, and it has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry and pharmacology.
This compound is synthesized through the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The synthesis typically involves solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing several metabolic pathways and cellular responses. The specific mechanisms can include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic processes.
- Receptor Binding : It can bind to receptors, potentially mimicking or blocking natural ligands.
- Signal Transduction Modulation : By affecting signal transduction pathways, it can influence gene expression and cellular behavior.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent.
- Antimicrobial Properties : Initial screenings indicate activity against certain bacterial strains, which could be explored further for antibiotic development.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease treatments.
Research Findings and Case Studies
A selection of studies highlights the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of proliferation in human cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range. |
Study B | Antimicrobial Testing | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |
Study C | Neuroprotection | Reported reduced apoptosis in neuronal cell cultures exposed to oxidative stressors when treated with the compound. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Benzhydrylazetidin-3-yl acetate | Similar azetidine structure without cyano group | Moderate anticancer activity |
1-Benzhydrylazetidin-3-yl propionate | Similar structure with propionate group | Lower antimicrobial effectiveness |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzhydrylazetidin-3-yl 2-cyanoacetate?
The compound is typically synthesized via esterification of 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) with 2-cyanoacetic acid derivatives. For example, nucleophilic acyl substitution using 2-cyanoacetyl chloride under anhydrous conditions or coupling agents like DCC/DMAP in inert solvents (e.g., dichloromethane). The precursor 1-Benzhydrylazetidin-3-ol is commercially available and serves as a key intermediate .
Q. What analytical techniques are employed for structural characterization?
Common methods include:
- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and benzhydryl/azetidine motifs.
- IR spectroscopy to identify cyano (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation, with exact mass calculations critical for distinguishing isomers .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use NIOSH-approved face shields, nitrile gloves, and lab coats.
- Engineering controls : Work in a fume hood to avoid inhalation/contact.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .
Advanced Research Questions
Q. How can researchers address contradictions in diastereoselectivity during reactions involving similar cyanoacetate esters?
Diastereoselectivity (e.g., in [2+2] photocycloadditions) depends on steric/electronic effects of substituents. For example, ortho-ethynyl groups in substrates enhance regioselectivity (e.g., 60–70% yield, d.r. 2:1–5:1). To resolve contradictions, systematically vary substituents (e.g., aryl vs. alkyl esters) and analyze transition states via DFT calculations .
Q. What role does this compound play in multi-component reactions for heterocycle synthesis?
Cyanoacetate esters act as electrophilic partners in Knoevenagel condensations. For instance, reactions with aldehydes and amines yield pyrano[3,2-h]quinoline derivatives (e.g., 91% yield under reflux in ethanol with CaCO₃ catalysis). Optimize solvent polarity (ethanol vs. DMF) and catalyst loading to improve cyclization efficiency .
Q. How does X-ray crystallography aid in understanding its structural properties?
Single-crystal X-ray analysis (e.g., using MoKα radiation, 120 K) reveals bond lengths, angles, and packing motifs. For analogous esters, monoclinic systems (space group Cc) with Z=4 and β≈95° are common. Data collection parameters (θ range: 2.5–32.3°, Rint <0.05) ensure high-resolution structures .
Q. What mechanistic insights exist for its participation in photocycloadditions?
Under UV light, the cyanoacetate moiety undergoes [2+2] cycloaddition with dienes (e.g., 3,4-dihydro-2H-pyran). The reaction proceeds via a singlet excited state, with acis-anti-head-to-head stereochemistry dominating due to minimized steric clash between benzhydryl and ethynyl groups .
Q. Can this compound serve as a building block for antimicrobial agents?
Derivatives of 2-cyanoacetate esters exhibit antimicrobial activity. For example, pyrano[3,2-h]quinoline analogs (synthesized via aldehyde-cyanoacetate condensation) show efficacy against Gram-positive bacteria (e.g., S. aureus). Structure-activity relationships (SAR) suggest electron-withdrawing substituents enhance bioactivity .
Q. How to optimize reaction conditions for high-yield synthesis?
- Catalyst screening : Use CaCO₃ for base-mediated condensations or chiral catalysts for enantioselective routes.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol facilitates reflux-driven cyclization.
- Temperature : Room temperature for sensitive intermediates vs. reflux for accelerated kinetics .
Q. What strategies mitigate stability issues during storage?
Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester moiety. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., cyano group hydration) .
Properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl) 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGPBFUBSHVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433535 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-14-2 | |
Record name | 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.